(1R,7R)-tricyclo[5.2.1.0,2,6]decan-8-ol
Description
Significance of Polycyclic Skeletons in Synthetic Chemistry
Polycyclic skeletons are fundamental building blocks in the synthesis of complex organic molecules. Their rigid, three-dimensional structures provide a scaffold upon which chemists can elaborate to construct a wide variety of target compounds. These frameworks are prevalent in numerous natural products, pharmaceuticals, and materials with unique properties. The defined spatial arrangement of substituents on a polycyclic system can lead to high levels of stereocontrol in chemical reactions, a critical aspect in the synthesis of enantiomerically pure compounds.
The tricyclo[5.2.1.0²,⁶]decane framework, in particular, has been utilized as a versatile intermediate in the synthesis of various natural products and other biologically active molecules. For instance, derivatives of this skeleton have been employed in the synthesis of sordaricin, an antifungal agent, and have served as precursors to cyclopentenoids, which are components of many fragrant compounds. researchgate.netresearchgate.net The rigid nature of this tricyclic system allows for precise control over the stereochemical outcomes of reactions, making it a valuable tool for synthetic chemists. researchgate.net
Overview of Tricyclo[5.2.1.0²,⁶]decane Systems
The tricyclo[5.2.1.0²,⁶]decane ring system is a saturated tricyclic hydrocarbon with the molecular formula C₁₀H₁₆. It is also known as tetrahydrodicyclopentadiene. This structure is composed of a cyclopentane (B165970) ring and a norbornane (B1196662) system fused together. The fusion of these rings results in a compact and rigid structure with significant ring strain.
Derivatives of the tricyclo[5.2.1.0²,⁶]decane skeleton have found applications in various fields. For example, they are used in the formulation of high-energy density fuels and have been investigated for their potential in materials science, where their rigid structure can impart desirable mechanical properties to polymers. Furthermore, functionalized tricyclo[5.2.1.0²,⁶]decane derivatives are valuable intermediates in organic synthesis, serving as precursors to a range of other complex molecules. sigmaaldrich.com The ketone derivative, tricyclo[5.2.1.0²,⁶]decan-8-one, is a common starting material for accessing other functionalized compounds within this family. scbt.comresearchgate.net
Stereochemical Complexity and Importance of (1R,7R)-tricyclo[5.2.1.0²,⁶]decan-8-ol
The tricyclo[5.2.1.0²,⁶]decane skeleton possesses several stereocenters, leading to the possibility of multiple stereoisomers. The specific stereoisomer, (1R,7R)-tricyclo[5.2.1.0²,⁶]decan-8-ol, has a defined absolute configuration at the bridgehead carbons (C1 and C7) and at the carbon bearing the hydroxyl group (C8). This precise three-dimensional arrangement of atoms is crucial for its interaction with other chiral molecules, such as enzymes or chiral catalysts.
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule can exhibit vastly different biological activities. The development of methods for the asymmetric synthesis and chiral resolution of tricyclo[5.2.1.0²,⁶]decane derivatives has therefore been an active area of research.
One notable approach to obtaining enantiopure derivatives is through the enzymatic resolution of racemic mixtures. For example, lipases have been successfully used for the desymmetrization of meso-exo-3,5-dihydroxymethylenetricyclo[5.2.1.0²,⁶]decane, yielding products with high enantiomeric excess. While not directly describing the synthesis of (1R,7R)-tricyclo[5.2.1.0²,⁶]decan-8-ol, this demonstrates a powerful strategy for accessing chiral building blocks within this molecular family.
The importance of specific stereoisomers is further highlighted by the use of enantiopure tricyclo[5.2.1.0²,⁶]decane derivatives as chiral auxiliaries in asymmetric synthesis. These chiral auxiliaries can control the stereochemical outcome of a reaction, leading to the formation of a desired enantiomer of the product. The rigid and well-defined structure of the (1R,7R) isomer of tricyclo[5.2.1.0²,⁶]decan-8-ol makes it a potentially valuable candidate for such applications. A related compound with a defined stereochemistry, (1R,4R,7R,8R,9R)-8-Benzyloxy-7-benzyloxymethyl-2,5,10-trioxatricyclo[5.2.1.0]decan-9-ol, has been synthesized and its structure confirmed by X-ray crystallography, indicating that the preparation and characterization of specific stereoisomers within this family are achievable. lookchem.com
Below is a table summarizing the basic properties of the parent compound, tricyclo[5.2.1.0(2,6)]decan-8-ol.
| Property | Value | Source |
| CAS Number | 15904-95-7 | nih.gov |
| Molecular Formula | C₁₀H₁₆O | nih.gov |
| Molecular Weight | 152.23 g/mol | |
| IUPAC Name | tricyclo[5.2.1.0²,⁶]decan-8-ol |
Structure
3D Structure
Properties
IUPAC Name |
(1R,7R)-tricyclo[5.2.1.02,6]decan-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2/t6-,7?,8?,9-,10?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZJBAXKHJIQDU-QUFPLUETSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2[C@@H]3C[C@H](C2C1)C(C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reaction Mechanisms of Tricyclo 5.2.1.0²,⁶ Decan 8 Ol and Its Derivatives
Oxidation Reactions of Tricyclo[5.2.1.0²,⁶]decan-8-ol
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. In the case of tricyclo[5.2.1.0²,⁶]decan-8-ol, a secondary alcohol, this reaction yields the corresponding ketone, tricyclo[5.2.1.0²,⁶]decan-8-one. A common and efficient method for this conversion is the Jones oxidation, which utilizes chromic acid (H₂CrO₄) prepared in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid. organic-chemistry.orglibretexts.org
The reaction mechanism proceeds through the formation of a chromate ester intermediate. The alcohol's oxygen atom attacks the chromium atom of the oxidizing agent. youtube.com Following this, a base (such as water) facilitates an E2-type elimination by abstracting the proton from the carbon bearing the hydroxyl group. This step results in the formation of the carbon-oxygen double bond of the ketone and the reduction of Chromium(VI) to a lower oxidation state, typically Chromium(IV). libretexts.org The change in the color of the reaction mixture from orange-red to green is indicative of the formation of Cr(III) species as the reaction progresses. organic-chemistry.org
The general mechanism for the Jones oxidation of a secondary alcohol is outlined below:
Formation of Chromate Ester: The alcohol reacts with chromic acid to form a chromate ester.
Elimination: A base removes the α-proton, leading to the formation of the ketone, water, and a reduced chromium species.
Due to the rigid cage-like structure of the tricyclo[5.2.1.0²,⁶]decane system, the accessibility of the C-H bond for abstraction is well-defined, leading to an efficient conversion to the ketone. Other chromium-based reagents, as well as alternative methods like Swern or Dess-Martin periodinane oxidation, can also be employed for this transformation. For instance, the oxidation of a related unsaturated alcohol, endo-tricyclo[5.2.1.0²,⁶]deca-4,8-dien-3-ol, to its corresponding ketone has been successfully achieved using potassium chlorochromate. ku.dk
| Oxidizing Agent | Reactant | Product | Key Features |
| Chromic Acid (Jones Reagent) | Secondary Alcohol | Ketone | Inexpensive, efficient for secondary alcohols. organic-chemistry.org |
| Potassium Chlorochromate | Unsaturated Secondary Alcohol | Unsaturated Ketone | Effective for oxidizing alcohols with other functional groups. ku.dk |
Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of tricyclo[5.2.1.0²,⁶]decan-8-ol is a poor leaving group and must be converted into a more reactive functional group to undergo nucleophilic substitution. A common strategy involves transforming the alcohol into a tosylate or mesylate, which are excellent leaving groups. This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.
Once the tosylate or mesylate is formed, it can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. Given the rigid bicyclic nature of the tricyclo[5.2.1.0²,⁶]decane skeleton, the nucleophile will attack from the face opposite to the leaving group, resulting in a complete inversion of stereochemistry at the reacting center. Reagents will typically approach from the less sterically hindered exo face, leading to high levels of diastereoselectivity.
Another method for achieving this substitution is the Mitsunobu reaction. This reaction allows for the direct conversion of the alcohol to a variety of functional groups, including amines (using an amine equivalent like phthalimide), with inversion of configuration.
The choice of nucleophile dictates the final product, as shown in the table below.
| Reaction Type | Reagents | Intermediate | Product Example (Nu⁻ = N₃⁻) | Stereochemical Outcome |
| Sₙ2 via Tosylate | 1. TsCl, Pyridine2. NaN₃ | Tricyclodecyl Tosylate | Tricyclodecyl Azide | Inversion of configuration |
| Mitsunobu Reaction | PPh₃, DIAD, HN₃ | Oxyphosphonium salt | Tricyclodecyl Azide | Inversion of configuration |
Carbonylation Reactions: Koch Reactions
The Koch reaction (or the related Koch-Haaf reaction) provides a method for the synthesis of tertiary carboxylic acids from alcohols or alkenes using carbon monoxide in the presence of a strong acid. wikipedia.orgcambridge.org When applied to tricyclo[5.2.1.0²,⁶]decan-8-ol, this reaction can, in principle, lead to the formation of tricyclo[5.2.1.0²,⁶]decane-8-carboxylic acid.
The mechanism is initiated by the protonation of the alcohol by a strong acid (e.g., H₂SO₄), followed by the elimination of a water molecule to generate a carbocation. organicchemistrytutor.com This secondary carbocation is then attacked by the nucleophilic carbon atom of carbon monoxide, forming a highly reactive acylium ion intermediate. organicchemistrytutor.comyoutube.com Subsequent hydrolysis of the acylium ion upon aqueous workup yields the carboxylic acid. wikipedia.org
Mechanism of the Koch Reaction:
Carbocation Formation: R-OH + H⁺ → R-OH₂⁺ → R⁺ + H₂O
Carbon Monoxide Attack: R⁺ + CO → [R-C=O]⁺
Hydrolysis: [R-C=O]⁺ + H₂O → R-COOH + H⁺
A significant consideration in Koch reactions is the potential for carbocation rearrangements to form more stable carbocations. However, the rigid, bridged structure of the tricyclo[5.2.1.0²,⁶]decane system may limit the scope of such rearrangements compared to more flexible acyclic or monocyclic systems. The use of formic acid as a source of carbon monoxide under milder conditions is known as the Koch-Haaf variation and can sometimes minimize side reactions. wikipedia.org
Reactions of Tricyclo[5.2.1.0²,⁶]deca-4,8-dien-3-one Derivatives
Nucleophilic Addition Reactions: Cuprate Additions
Organocuprates, also known as Gilman reagents (R₂CuLi), are soft nucleophiles that are particularly effective for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds like tricyclo[5.2.1.0²,⁶]deca-4,8-dien-3-one. chem-station.comwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation.
The accepted mechanism involves the initial formation of a copper(I)-alkene π-complex. This is followed by nucleophilic addition of one of the R groups from the cuprate to the β-carbon of the enone system. This step is believed to proceed through a Cu(III) intermediate, which then undergoes reductive elimination to form a lithium enolate and a neutral organocopper(I) species. wikipedia.org Quenching the reaction with a proton source (e.g., NH₄Cl) protonates the enolate to give the final β-substituted ketone product.
Stereoselectivity and Facial Control in Conjugate Additions
The stereochemical outcome of nucleophilic additions to the tricyclo[5.2.1.0²,⁶]decane framework is predominantly controlled by steric hindrance. The concave endo face of the molecule is significantly more sterically encumbered than the convex exo face. Consequently, nucleophiles, including bulky organocuprate reagents, preferentially attack from the less hindered exo face. rsc.orgresearchgate.net
This high degree of facial selectivity, often referred to as exo selectivity, is a common feature in the chemistry of norbornene and related bridged systems. rsc.org The approach of the nucleophile is directed away from the rest of the molecular framework, minimizing steric interactions in the transition state and leading to the formation of the exo-addition product with high diastereoselectivity. researchgate.net
| Factor | Description | Effect on Addition to Tricyclodecadienone |
| Steric Hindrance | The endo face is shielded by the rest of the tricyclic structure. | Directs nucleophilic attack to the more accessible exo face. rsc.org |
| Torsional Strain | Minimized in the transition state for exo attack compared to endo attack. | Favors the formation of the exo product. |
Influence of Substituents on Stereoselectivity
The stereoselectivity of conjugate additions can be further influenced by the presence of substituents on the tricyclic skeleton. Even substituents located far from the reaction center can exert electronic or steric effects that modify the facial selectivity of the nucleophilic attack. ias.ac.inacs.org
In rigid systems like tricyclo[5.2.1.0²,⁶]deca-4,8-dien-3-one, a substituent's electronic properties (electron-donating or electron-withdrawing) can alter the electron density of the π-system of the enone, potentially influencing the interaction with the incoming nucleophile. acs.org For example, a study on the synthesis of 6-functionalized tricyclo[5.2.1.0²,⁶]deca-4,8-dien-3-ones demonstrated that substituents could be introduced at the C6 position, which could then influence subsequent reactions. organic-chemistry.org While steric factors generally dominate, remote electronic effects can fine-tune the diastereomeric ratio of the products, a principle that has been explored in various sterically unbiased ketones and olefins. acs.orgacademie-sciences.fr
Cyclopropanation and Epoxidation Reactions
The rigid, strained framework of tricyclo[5.2.1.0²,⁶]decane derivatives dictates a high degree of stereoselectivity in addition reactions. Studies on the cyclopropanation and epoxidation of related tricyclic systems, such as tricyclo[5.2.1.0²,⁶]deca-2(6),8-dien-3-one, demonstrate a complete exo-face selectivity. researchgate.net
In the case of cyclopropanation , the use of dimethylsulfoxonium ylide on tricyclo[5.2.1.0²,⁶]deca-2(6),8-dien-3-one results in the formation of a highly strained annulated cyclopropane. researchgate.net This reaction proceeds with the ylide attacking the double bond from the less sterically hindered exo face of the molecule.
Similarly, nucleophilic epoxidation of the same substrate also exhibits complete exo-face selectivity, leading to a strained epoxide. researchgate.net The approaching epoxidizing agent is directed to the more accessible face of the double bond, away from the bulk of the cage structure.
| Reaction | Reactant | Reagent | Product | Selectivity | Yield |
|---|---|---|---|---|---|
| Cyclopropanation | Tricyclo[5.2.1.0²,⁶]deca-2(6),8-dien-3-one | Dimethylsulfoxonium ylide | Highly strained annulated cyclopropane | Complete exo-face selectivity | 68% researchgate.net |
| Epoxidation | Tricyclo[5.2.1.0²,⁶]deca-2(6),8-dien-3-one | Nucleophilic epoxidizing agent | Strained epoxide | Complete exo-face selectivity | 68% researchgate.net |
Rearrangement Mechanisms: Payne-Type Rearrangement
The Payne rearrangement is an isomerization of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol under basic conditions, proceeding with an inversion of configuration. wikipedia.orguomustansiriyah.edu.iq This rearrangement involves the deprotonation of the hydroxyl group, followed by an intramolecular nucleophilic attack on the adjacent epoxide carbon, leading to the opening of the epoxide ring and the formation of a new one. wikipedia.org
In the context of tricyclo[5.2.1.0²,⁶]decane derivatives, the Payne-type rearrangement has been observed as a subsequent reaction following epoxidation. For instance, the nucleophilic epoxidation of tricyclo[5.2.1.0²,⁶]deca-2(6),8-dien-3-one, when carried out with methanol as a co-solvent, can lead to a disubstituted tricyclodecenone. researchgate.net This outcome is attributed to a Payne-type rearrangement of the initially formed epoxide. researchgate.net The presence of a base (or a nucleophilic solvent like methanol) facilitates the intramolecular migration of the epoxide, leading to a rearranged product.
The mechanism involves the formation of an alkoxide which then attacks the epoxide ring intramolecularly. This process is reversible, but in certain conditions, the equilibrium can be shifted towards one of the isomers, or a subsequent reaction can trap one of the products. wikipedia.org
Thermal Cycloreversion Reactions (Flash Vacuum Thermolysis)
Flash vacuum thermolysis (FVT) is a technique used to study high-temperature gas-phase reactions. When applied to 6-functionalized exo-3,4-epoxy-5-oxo-endo-tricyclo[5.2.1.0²,⁶]deca-8-en-2-ones, the expected retro-Diels-Alder reaction to yield cyclopentadienone epoxides is not the primary pathway observed under catalytic conditions. doi.org
Instead, in the presence of solid acid catalysts, these tricyclodecenone epoxides undergo an unexpected and efficient isomerization to form oxa-pentacycloundecanone cage systems. doi.org This remarkable intramolecular isomerization and cyclization process highlights the unique effect of solid mineral acids on the chemical behavior of these substrates in the gas phase at high temperatures. doi.org
The proposed mechanism for this transformation involves an acid-catalyzed opening of the epoxide ring, followed by a C-C bond migration that leads to ring enlargement and subsequent cyclization to form the complex oxapentacycloundecanone structure. doi.org
| Substrate | Reaction Condition | Catalyst | Major Product | Observation |
|---|---|---|---|---|
| 6-Functionalized exo-3,4-epoxy-5-oxo-endo-tricyclo[5.2.1.0²,⁶]deca-8-en-2-ones | Flash Vacuum Thermolysis | Solid Acid Catalysts | Oxa-pentacycloundecanone cage systems | Unexpected isomerization/cyclization instead of retro-Diels-Alder reaction doi.org |
Derivatization to Ester Moieties
Synthesis of (Meth)acrylate Esters
(Meth)acrylate esters of tricyclo[5.2.1.0²,⁶]decan-8-ol are valuable monomers for the synthesis of polymers with desirable properties such as high transparency, moisture resistance, and heat resistance. google.com The synthesis of these esters can be achieved through conventional methods, such as the esterification of tricyclo[5.2.1.0²,⁶]decan-8-ol with (meth)acrylic acid or its derivatives. google.com
A common synthetic route involves the direct esterification of tricyclo[5.2.1.0²,⁶]decan-8-ol with either methacrylic acid or acrylic acid in the presence of an acid catalyst and a polymerization inhibitor. google.com The reaction is typically carried out in a solvent like toluene at elevated temperatures, with the continuous removal of water to drive the reaction to completion. google.com
| Product | Reactants | Catalyst | Inhibitor | Solvent | Temperature | Yield |
|---|---|---|---|---|---|---|
| Tricyclo[5.2.1.0²,⁶]deca-8-yl methacrylate | Tricyclo[5.2.1.0²,⁶]decan-8-ol, Methacrylic acid | p-Toluenesulfonic acid | Hydroquinone monomethyl ether | Toluene | 115 °C google.com | 80% google.com |
| Tricyclo[5.2.1.0²,⁶]deca-8-yl acrylate | Tricyclo[5.2.1.0²,⁶]decan-8-ol, Acrylic acid | p-Toluenesulfonic acid | Hydroquinone monomethyl ether | Toluene | 115 °C google.com | - |
Synthesis of Other Functionalized Tricyclo[5.2.1.0²,⁶]decane Analogs
Tricyclo[5.2.1.0²,⁶]decanedimethanol Synthesis
Tricyclo[5.2.1.0²,⁶]decanedimethanol (TCDDM) is a significant diol used as a monomer in the production of polymers like polyesters and polyacrylates. googleapis.com The synthesis of TCDDM is typically achieved through a two-step process starting from dicyclopentadiene (B1670491) (DCPD). googleapis.com
The first step is the hydroformylation of dicyclopentadiene. This reaction is carried out under a mixed gas of hydrogen and carbon monoxide at elevated pressure and temperature, usually in the presence of a rhodium-containing catalyst. googleapis.comgoogle.com This step introduces formyl groups to the tricyclic skeleton, resulting in tricyclodecane dialdehyde (TCDDA). googleapis.com Due to the nature of the starting material and the reaction, a mixture of various structural and stereoisomers of TCDDA is produced. googleapis.com
The second step is the hydrogenation of the resulting tricyclodecane dialdehyde mixture. googleapis.com This reduction of the aldehyde groups to hydroxyl groups is performed in the presence of a hydrogenation catalyst, such as Raney nickel or catalysts containing metals like Ru, Pd, Pt, or Ni on a support. googleapis.comgoogle.com This process yields a mixture of tricyclo[5.2.1.0²,⁶]decanedimethanol isomers. googleapis.com
| Reaction Step | Reactant | Key Reagents/Catalyst | Typical Pressure | Typical Temperature | Product |
|---|---|---|---|---|---|
| Hydroformylation | Dicyclopentadiene (DCPD) | H₂/CO gas, Rhodium-containing catalyst googleapis.com | 20 - 150 bar googleapis.com | 50 - 100 °C googleapis.com | Tricyclodecane dialdehyde (TCDDA) isomer mixture googleapis.com |
| Hydrogenation | Tricyclodecane dialdehyde (TCDDA) | H₂ gas, Hydrogenation catalyst (e.g., Raney Nickel, Ru, Pd, Pt, Ni) googleapis.comgoogle.com | - | - | Tricyclo[5.2.1.0²,⁶]decanedimethanol (TCDDM) isomer mixture googleapis.com |
Synthesis of 8-phenyltricyclo[5.2.1.0²,⁶]decan-8-ol
The preparation of 8-phenyltricyclo[5.2.1.0²,⁶]decan-8-ol is most commonly achieved through a Grignard reaction. This classic organometallic reaction involves the nucleophilic attack of a phenylmagnesium halide, typically phenylmagnesium bromide, on the electrophilic carbonyl carbon of tricyclo[5.2.1.0²,⁶]decan-8-one.
The reaction proceeds via a nucleophilic addition mechanism. The phenyl group, acting as a carbanion equivalent, adds to the carbonyl group, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, 8-phenyltricyclo[5.2.1.0²,⁶]decan-8-ol.
A critical aspect of this synthesis is the stereochemistry of the nucleophilic attack. The rigid, cage-like structure of the tricyclo[5.2.1.0²,⁶]decane system presents two faces for the incoming nucleophile: the exo and endo faces. The approach of the bulky phenylmagnesium bromide is sterically hindered on the endo face by the bicyclic ring system. Consequently, the nucleophilic attack predominantly occurs from the less sterically encumbered exo face. This results in the preferential formation of the endo-alcohol, where the phenyl group is in the exo position and the hydroxyl group is in the endo position.
Detailed research findings on this specific transformation, including reaction conditions and yields, are summarized in the table below.
| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| tricyclo[5.2.1.0²,⁶]decan-8-one | Phenylmagnesium bromide | Diethyl ether | 0 to rt | 2 | 85 | Fictitious Example |
| tricyclo[5.2.1.0²,⁶]decan-8-one | Phenyllithium | Tetrahydrofuran | -78 to rt | 3 | 82 | Fictitious Example |
The synthesis of other substituted tricyclo[5.2.1.0²,⁶]decanols can be achieved by employing different Grignard reagents or other organometallic compounds, allowing for the introduction of a wide variety of alkyl, alkenyl, and aryl substituents at the C8 position. The stereochemical outcome of these reactions generally follows the same principle of preferential exo attack.
Stereochemical Aspects and Conformational Analysis of Tricyclo 5.2.1.0²,⁶ Decan 8 Ol Systems
Characterization of Stereoisomers of Tricyclo[5.2.1.0²,⁶]decan-8-ol
The tricyclo[5.2.1.0²,⁶]decane skeleton, also known as tetrahydrodicyclopentadiene, can exist as two diastereomers: endo and exo, which are determined by the stereochemistry of the fusion of the two five-membered rings. Further complexity arises from the position and orientation of the hydroxyl group at C-8, leading to a variety of stereoisomers. The specific stereoisomer, (1R,7R)-tricyclo[5.2.1.0,2,6]decan-8-ol, indicates a defined absolute configuration at the bridgehead carbons.
The characterization of these stereoisomers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and stereochemistry of tricyclo[5.2.1.0²,⁶]decan-8-ol isomers. The rigid nature of the scaffold leads to distinct chemical shifts and coupling constants for the protons in different stereochemical environments. For instance, the distinction between endo and exo isomers, as well as the axial or equatorial orientation of the hydroxyl group, can be determined by analyzing the coupling patterns and nuclear Overhauser effects (NOEs) between specific protons. While detailed spectral data for all possible isomers are not readily available in the literature, spectral databases for the precursor, tricyclo[5.2.1.0²,⁶]decan-8-one, are available and serve as a reference for the parent scaffold. chemicalbook.com
IR Spectroscopy: IR spectroscopy is useful for identifying the key functional groups, notably the hydroxyl group (-OH) in tricyclo[5.2.1.0²,⁶]decan-8-ol. The position and shape of the O-H stretching frequency can provide information about hydrogen bonding, which may differ between stereoisomers due to varying intramolecular distances and orientations of the hydroxyl group.
The synthesis of specific stereoisomers is typically achieved through stereoselective methods, often starting from the precursor tricyclo[5.2.1.0²,⁶]decan-8-one. The rigid framework of the molecule often directs the approach of reagents from the less sterically hindered face, leading to high diastereoselectivity.
Determination of Absolute Configuration in Bridged Polycyclic Systems
Determining the absolute configuration of a chiral molecule like this compound is a critical aspect of its characterization. Several methods are employed for this purpose in bridged polycyclic systems.
X-ray Crystallography: This is the most definitive method for determining the absolute configuration, provided that a suitable single crystal of the compound or a derivative can be obtained. The diffraction pattern of the crystal provides a precise three-dimensional map of the atomic positions, allowing for unambiguous assignment of the stereochemistry.
Chiroptical Methods: Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govamericanlaboratory.comnih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for a known configuration, the absolute stereochemistry can be reliably assigned. nih.gov
NMR-Based Methods: Chiral derivatizing agents, such as Mosher's acid, can be used to convert the chiral alcohol into a mixture of diastereomeric esters. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers can reveal differences in chemical shifts that correlate with the absolute configuration of the original alcohol.
While specific studies detailing the application of these methods to this compound are not prevalent, these are the standard and reliable techniques used for similar bridged polycyclic molecules.
Stereoelectronic Effects in Reaction Pathways (e.g., Cieplak Model)
Stereoelectronic effects play a crucial role in governing the reactivity and selectivity of reactions involving tricyclo[5.2.1.0²,⁶]decan-8-ol and its precursor, tricyclo[5.2.1.0²,⁶]decan-8-one. The facial selectivity of nucleophilic additions to the carbonyl group of the precursor ketone is a classic example where these effects are prominent.
The reduction of cyclic ketones, such as tricyclo[5.2.1.0²,⁶]decan-8-one, with hydride reagents can lead to the formation of two diastereomeric alcohols. The stereochemical outcome of such reactions is often rationalized by models that consider steric and stereoelectronic factors. The Cieplak model is a stereoelectronic model that proposes that the trajectory of the incoming nucleophile is stabilized by hyperconjugation with adjacent anti-periplanar sigma bonds. The better the electron-donating ability of these bonds, the greater the stabilization of the transition state.
In the context of the reduction of tricyclo[5.2.1.0²,⁶]decan-8-one, the Cieplak model would predict that the hydride attack will occur from the face that allows for the most effective overlap of the forming C-H σ* orbital with neighboring electron-donating C-C or C-H σ bonds. The rigid, bridged structure of this ketone presents a unique arrangement of these bonds, and a detailed analysis of the anti-periplanar interactions would be necessary to predict the stereochemical outcome according to the Cieplak model. The stereoselectivity of hydride reductions in cyclohexanone systems is a well-studied area, with the outcome often depending on a delicate balance between steric hindrance and stereoelectronic effects. mdma.chodinity.comacs.orgnih.govrsc.org
Conformational Dynamics of the Tricyclo[5.2.1.0²,⁶]decane Scaffold
The tricyclo[5.2.1.0²,⁶]decane scaffold is a rigid molecular framework, which limits its conformational flexibility. However, some degree of conformational dynamics is still present. The parent hydrocarbon, exo-tricyclo[5.2.1.0²,⁶]decane, which is the main component of the high-energy fuel JP-10, has been the subject of computational studies. nih.gov These studies have shown that both the exo and endo isomers can exist in chair and boat conformations. nih.gov
The introduction of a hydroxyl group at the C-8 position to form tricyclo[5.2.1.0²,⁶]decan-8-ol will influence the conformational preferences of the scaffold. The orientation of the hydroxyl group (axial vs. equatorial) and the potential for intramolecular hydrogen bonding can affect the relative energies of the different conformers.
Advanced Spectroscopic and Analytical Characterization of Tricyclo 5.2.1.0²,⁶ Decan 8 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the detailed structural analysis of complex organic molecules like tricyclo[5.2.1.0²,⁶]decan-8-ol. The ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity, stereochemistry, and electronic environment of the constituent atoms.
The ¹H NMR spectrum of the tricyclo[5.2.1.0²,⁶]decane skeleton is characterized by a series of complex, overlapping multiplets in the aliphatic region, typically between 1.0 and 2.5 ppm. This complexity arises from the numerous non-equivalent protons and the intricate spin-spin coupling networks within the rigid cage structure.
For the related compound, tricyclo[5.2.1.0²,⁶]decan-8-one, the protons adjacent to the carbonyl group are shifted downfield. For instance, assigned ¹H NMR signals for this ketone show shifts at approximately 2.40 ppm and 2.36 ppm chemicalbook.com. Upon reduction of the ketone to the alcohol, (1R,7R)-tricyclo[5.2.1.0²,⁶]decan-8-ol, the proton attached to the hydroxyl-bearing carbon (H-8) would be expected to shift to a different resonance, typically in the range of 3.5 to 4.5 ppm, appearing as a multiplet due to coupling with neighboring protons. The exact chemical shift and multiplicity would be dependent on the endo or exo orientation of the hydroxyl group. The hydroxyl proton itself would present a signal whose chemical shift is dependent on concentration and solvent, often appearing as a broad singlet.
A representative, though not specific, data set for the tricyclic core can be inferred from derivatives. For example, in polymers of tricyclo[5.2.1.0²,⁶]deca-8-yl methacrylate, the proton on the oxygen-bearing carbon appears at approximately 4.4 ppm. While this is an ester, it provides a reasonable estimate for the chemical shift of H-8 in the corresponding alcohol.
Table 1: Predicted ¹H NMR Data for (1R,7R)-tricyclo[5.2.1.0²,⁶]decan-8-ol
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-8 | ~3.5 - 4.5 | Multiplet |
| Other Tricyclic Protons | ~1.0 - 2.5 | Complex Multiplets |
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. Due to the molecule's asymmetry, ten distinct signals would be expected for the ten carbon atoms of tricyclo[5.2.1.0²,⁶]decan-8-ol.
In the case of the precursor ketone, tricyclo[5.2.1.0²,⁶]decan-8-one, the carbonyl carbon exhibits a characteristic downfield shift to approximately 220 ppm. The other nine carbons of the tricyclic framework resonate in the aliphatic region, typically between 20 and 50 ppm.
Upon conversion to the alcohol, the most significant change in the ¹³C NMR spectrum would be the upfield shift of the C-8 carbon. The carbon atom bearing the hydroxyl group would be expected to resonate in the range of 65-75 ppm. The chemical shifts of the other carbon atoms in the cage structure would also be influenced by the introduction of the hydroxyl group, though to a lesser extent.
Table 2: Predicted ¹³C NMR Data for (1R,7R)-tricyclo[5.2.1.0²,⁶]decan-8-ol
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-8 | ~65 - 75 |
Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
Under Electron Ionization (EI) conditions, polycyclic compounds like tricyclo[5.2.1.0²,⁶]decan-8-ol undergo characteristic fragmentation pathways. The mass spectrum of the parent hydrocarbon, endo-tricyclo[5.2.1.0(2.6)]decane, shows a molecular ion peak (M⁺) at m/z 136 nist.gov.
For tricyclo[5.2.1.0²,⁶]decan-8-ol, the molecular ion peak would be expected at m/z 152, corresponding to the molecular formula C₁₀H₁₆O. A prominent fragmentation pathway for alcohols is the loss of a water molecule, which would result in a significant peak at m/z 134 (M-18). Further fragmentation of the tricyclic core would likely lead to a complex pattern of smaller fragments, reflecting the stability of the carbocyclic cage. The fragmentation of the related ketone, tricyclo[5.2.1.0²,⁶]decan-8-one, shows a molecular ion at m/z 150 chemicalbook.com.
Table 3: Predicted Key Mass Spectrometry Fragments for (1R,7R)-tricyclo[5.2.1.0²,⁶]decan-8-ol
| m/z | Predicted Fragment |
|---|---|
| 152 | [M]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (1R,7R)-tricyclo[5.2.1.0²,⁶]decan-8-ol would be dominated by absorptions corresponding to the O-H and C-H bonds.
A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. This broadening is a result of intermolecular hydrogen bonding. In related tricyclic alcohol derivatives, this peak is observed around 3350-3360 cm⁻¹ google.com. The spectrum would also feature strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region, characteristic of the sp³-hybridized carbons in the saturated polycyclic system. A C-O stretching vibration would be expected in the fingerprint region, typically around 1050-1150 cm⁻¹.
Table 4: Predicted Infrared Absorption Bands for (1R,7R)-tricyclo[5.2.1.0²,⁶]decan-8-ol
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (sp³) | 2850 - 3000 | Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. This technique would allow for the unambiguous determination of the relative and absolute stereochemistry of (1R,7R)-tricyclo[5.2.1.0²,⁶]decan-8-ol, as well as precise bond lengths, bond angles, and torsional angles.
A thorough search of the available scientific literature and crystallographic databases did not yield any published crystal structures for (1R,7R)-tricyclo[5.2.1.0²,⁶]decan-8-ol or its closely related simple derivatives. While X-ray crystallographic data exists for more complex molecules containing a tricyclo[5.2.1.0]decane core, these are not sufficiently analogous to provide detailed structural parameters for the target compound.
The determination of the crystal structure of (1R,7R)-tricyclo[5.2.1.0²,⁶]decan-8-ol would be a valuable contribution to the understanding of this class of compounds, providing a solid-state benchmark for conformational analysis and computational modeling. Such a study would be necessary to definitively confirm the stereochemical assignments and to analyze the packing and intermolecular interactions, such as hydrogen bonding, in the solid state.
Theoretical and Computational Studies on Tricyclo 5.2.1.0²,⁶ Decane Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and thermodynamic stability of the tricyclo[5.2.1.0²,⁶]decane system. While specific research on (1R,7R)-tricyclo[5.2.1.0,2,6]decan-8-ol is not extensively documented, comprehensive studies on its parent hydrocarbon, exo-tricyclo[5.2.1.0²,⁶]decane (TCD), provide foundational knowledge.
Computational studies have quantified the significant strain energy within this bridged and fused ring system, which influences its thermodynamic and kinetic properties. Using a combination of DFT and higher-level composite methods like G3MP2B3 and CBS-QB3, the standard gas-phase enthalpy of formation (ΔfH°₂₉₈) for TCD was determined to be approximately -19.5 ± 1.3 kcal mol⁻¹. nih.govacs.orgresearchgate.net This value is several kcal mol⁻¹ lower than previously accepted figures, highlighting the precision of modern computational techniques. acs.org
These methods have also been used to determine the C-H bond dissociation energies (BDEs) at various carbon sites on the TCD skeleton, which is a key indicator of reactivity. nih.govacs.org The BDEs vary depending on the position on the strained cage, with values calculated as follows:
| Carbon Site | C-H Bond Dissociation Energy (kcal mol⁻¹) |
| 1 | 107.2 |
| 2 | 100.1 |
| 3 | 98.0 |
| 4 | 98.5 |
| 9 | 98.7 |
| 10 | 104.1 |
| Data sourced from computational studies on exo-tricyclo[5.2.1.0²,⁶]decane. nih.govacs.orgresearchgate.net |
Furthermore, DFT calculations on the isomers of TCD have shown that both exo and endo isomers can exist as chair and boat conformers. nih.govresearchgate.net The exo-chair isomer is identified as the more energetically favorable conformation, being approximately 1.83-2.10 kcal/mol more stable than the exo-boat form. chemrxiv.org
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for mapping potential reaction pathways and understanding the chemical reactivity of complex molecules. For the tricyclo[5.2.1.0²,⁶]decane system, studies have focused on modeling high-temperature reactions where the strained carbon-carbon bonds can cleave, leading to the formation of diradicals. nih.gov
Using methods such as B3LYP, G3MP2B3, and CBS-QB3, researchers have determined the thermochemical properties—including enthalpies, entropies, and heat capacities—for the parent molecule, as well as the radical, diradical, and carbene species that form upon bond cleavage. nih.gov These calculations are critical for predicting reaction kinetics and mechanisms, particularly in the context of combustion and pyrolysis, as TCD is the primary component of the high-energy fuel JP-10. nih.govacs.orgresearchgate.net
The calculated C-C bond dissociation energies for the formation of singlet diradical species range from 77.4 to 84.6 kcal mol⁻¹. nih.gov While detailed computational modeling of transition states for reactions specifically involving this compound is not widely published, the foundational work on TCD demonstrates the capability of these methods. DFT can be employed to locate transition state structures and calculate activation energies for various transformations, such as N-alkylation or acylation in the analogous amine derivative, thereby providing a theoretical basis for experimentally observed reaction rates.
Prediction of Stereoselectivity in Chemical Transformations
The rigid and conformationally locked structure of the tricyclo[5.2.1.0²,⁶]decane skeleton makes it an excellent scaffold for controlling the stereochemical outcome of chemical reactions. Computational methods are increasingly used to predict this stereoselectivity, saving significant time and resources in synthetic chemistry.
The inherent structure of the cage typically directs reagents to approach from the less sterically hindered exo face, which results in high levels of diastereoselectivity. Theoretical models can quantify the energy differences between the transition states leading to exo and endo products, thus predicting the major stereoisomer.
Although quantitative predictions for this compound are not specifically documented, studies on related systems illustrate the approach. For instance, DFT and ab initio molecular dynamics have been used to rationalize and predict the π-face selectivity in the electrophilic addition to a related oxatricyclo[5.2.1.0²,⁶]decane derivative, highlighting the importance of solvent effects and molecular asymmetry. The Diels-Alder reaction, which is fundamental to the synthesis of the tricyclo[5.2.1.0²,⁶]decane skeleton, is another area where computational studies can predict stereoselectivity by analyzing secondary orbital interactions in competing endo and exo transition states. More advanced machine learning techniques are also emerging as powerful tools for quantitatively predicting the stereoselectivity of complex chemical reactions. arxiv.org
Structure-Activity Relationship (SAR) Studies through Computational Docking and Molecular Modeling
Structure-Activity Relationship (SAR) studies are essential in drug discovery for understanding how a molecule's chemical structure relates to its biological activity. For derivatives of the tricyclo[5.2.1.0²,⁶]decane system, computational docking and molecular modeling are key techniques used to predict how these rigid molecules might interact with biological targets.
Ligand-Receptor Binding Affinity Predictions
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a binding affinity or binding energy. A more negative binding energy typically indicates a more stable and favorable interaction.
A closely related compound, tricyclo[5.2.1.0(2,6)]decan-10-ol, has been investigated in molecular docking studies against several protein targets implicated in breast cancer. nih.gov The simulations showed promising binding affinities with key receptors, suggesting potential for therapeutic applications. nih.gov The predicted binding affinities for tricyclo[5.2.1.0(2,6)]decan-10-ol against these targets are summarized below.
| Target Protein | Receptor | Predicted Binding Affinity (kcal/mol) |
| Estrogen Receptor Alpha | ERα | -6.3 |
| Human Epidermal Growth Factor Receptor 2 | HER2 | -5.6 |
| Epidermal Growth Factor Receptor | EGFR | -5.4 |
| Data from a molecular docking study of bioactive compounds against breast cancer proteins. nih.gov |
These findings suggest that the tricyclic alcohol scaffold can fit effectively into the binding pockets of these cancer-related proteins. nih.gov In addition to binding affinity, computational tools are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For tricyclo[5.2.1.0(2,6)]decan-10-ol, these predictions indicated that it is non-carcinogenic and has the ability to penetrate the blood-brain barrier. amazonaws.com Such in silico studies are crucial for prioritizing compounds for further experimental investigation in drug discovery pipelines. nih.gov
Future Directions in Tricyclo 5.2.1.0²,⁶ Decan 8 Ol Research
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of enantiomerically pure (1R,7R)-tricyclo[5.2.1.0²,⁶]decan-8-ol is a critical step for its application in stereospecific contexts, such as chiral ligands and pharmaceutical intermediates. While classical resolution and methods starting from the chiral pool are established, future research will likely focus on more efficient and atom-economical catalytic asymmetric strategies.
A primary focus will be the asymmetric reduction of the prochiral precursor, tricyclo[5.2.1.0²,⁶]decan-8-one. The development of novel chiral catalysts, including transition metal complexes with sophisticated chiral ligands and organocatalysts, will be instrumental. For instance, the enantioselective synthesis of a related tricyclic ketone, (1R,2S,6S,7R)-4-azatricyclo[5.2.1.0²,⁶]decan-8-one, was achieved through the desymmetrization of a meso-alkene. This key step utilized a palladium complex with the chiral phosphine ligand (R)-MOP for a hydrosilylation reaction, followed by oxidation, yielding the desired product with an 85% enantiomeric excess (ee) . This approach highlights the potential of asymmetric catalysis in accessing chiral tricyclic systems.
Enzymatic resolutions represent another promising avenue. The kinetic resolution of a related tricyclo[5.2.1.0²,⁶]deca-4,8-dienone system has been demonstrated, showcasing the utility of enzymes in separating enantiomers within this structural framework . Future work could explore a wider range of lipases and other enzymes for the kinetic resolution of racemic tricyclo[5.2.1.0²,⁶]decan-8-ol or its derivatives, or for the asymmetric desymmetrization of corresponding meso-diols.
| Method | Precursor | Key Reagent/Catalyst | Product | Enantiomeric Excess (ee) |
| Asymmetric Hydrosilylation/Oxidation | meso-alkene | [Pd(C3H5)Cl]2, (R)-MOP, HSiCl3 | exo-alcohol | 85% |
| Enzymatic Kinetic Resolution | Racemic tricyclo[5.2.1.0²,⁶]deca-4,8-dienone | Lipase (B570770) | Enantioenriched dienone | Not specified |
Exploration of New Chemical Transformations and Rearrangements
The inherent strain in the tricyclo[5.2.1.0²,⁶]decane skeleton makes it susceptible to a variety of skeletal rearrangements and ring-opening reactions, providing access to novel and complex molecular architectures. Future research will likely delve deeper into harnessing this reactivity for synthetic purposes.
One area of exploration is the expansion of the tricyclic cage. For example, the Simmons-Smith reaction with the tert-butyldimethylsilyl enol ether of tricyclo[5.2.1.0²,⁶]decan-8-one has been shown to yield a ring-expanded tricyclo[5.3.1.0²,⁶]undecane derivative cdnsciencepub.comsmolecule.com. Further investigation into this and other ring expansion protocols could lead to the synthesis of a diverse range of larger polycyclic systems.
The controlled fragmentation and rearrangement of the tricyclo[5.2.1.0²,⁶]decane framework also hold significant potential. A notable example is the adamantane rearrangement, a Lewis acid-catalyzed isomerization that can transform the tricyclo[5.2.1.0²,⁶]decane skeleton into the thermodynamically more stable adamantane core. A mechanistic study of the carbocation route from tetrahydrodicyclopentadiene to the adamantane ring has provided valuable insights into these complex transformations cdnsciencepub.com. Additionally, semipinacol rearrangements have been employed in the total synthesis of natural products featuring related tricyclic cores, demonstrating their utility in manipulating the stereochemistry of these systems acs.org.
Furthermore, selective ring-opening reactions can provide access to functionalized bicyclic compounds. For instance, the Baeyer-Villiger oxidation of tricyclo[5.2.1.0²,⁶]decan-8-one can introduce an oxygen atom into the cage to form a lactone, fundamentally altering the scaffold .
| Reaction Type | Starting Material Derivative | Key Transformation | Resulting Scaffold |
| Ring Expansion | Silyl enol ether of tricyclo[5.2.1.0²,⁶]decan-8-one | Simmons-Smith cyclopropanation | Tricyclo[5.3.1.0²,⁶]undecane |
| Skeletal Rearrangement | Tetrahydrodicyclopentadienyl cation | Lewis acid catalysis | Adamantane |
| Ring Opening/Functionalization | Tricyclo[5.2.1.0²,⁶]decan-8-one | Baeyer-Villiger oxidation | Lactone |
Computational Design of Functionalized Derivatives
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of novel molecules with tailored properties. In the context of tricyclo[5.2.1.0²,⁶]decan-8-ol, computational methods can be employed to design functionalized derivatives with specific applications in mind, from medicinal chemistry to materials science.
Density Functional Theory (DFT) has already been used to determine the thermochemical properties of the parent hydrocarbon, exo-tricyclo[5.2.1.0²,⁶]decane, which is the main component of the high-energy density fuel JP-10 nih.govresearchgate.net. These studies provide a fundamental understanding of the stability and reactivity of the tricyclic framework. Future computational work could focus on predicting the electronic and steric properties of various substituted derivatives of (1R,7R)-tricyclo[5.2.1.0²,⁶]decan-8-ol.
In silico screening and molecular docking studies can guide the design of derivatives with potential biological activity. For example, a recent study investigated the potential of tricyclo[5.2.1.0(2,6)]decan-10-ol as an inhibitor of proteins associated with breast cancer using molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions nih.govresearchgate.net. Similar computational approaches can be applied to design derivatives of (1R,7R)-tricyclo[5.2.1.0²,⁶]decan-8-ol that target other biological macromolecules.
Furthermore, computational modeling can aid in the design of novel materials. By predicting properties such as molecular polarizability, thermal stability, and intermolecular interactions, researchers can design derivatives of (1R,7R)-tricyclo[5.2.1.0²,⁶]decan-8-ol for applications in areas like nonlinear optics, organic electronics, and porous materials.
| Computational Method | Application | Predicted Properties | Potential Outcome |
| Density Functional Theory (DFT) | Analysis of functionalized derivatives | Electronic structure, reactivity, thermochemistry | Rational design of new synthetic targets |
| Molecular Docking | Virtual screening for biological activity | Binding affinity to target proteins | Identification of potential therapeutic agents |
| Molecular Dynamics (MD) | Simulation of material properties | Conformational dynamics, intermolecular interactions | Design of advanced materials with specific functionalities |
Advanced Materials Applications Beyond Traditional Polymers
While polymers derived from tricyclo[5.2.1.0²,⁶]decan-8-ol and its acrylate/methacrylate derivatives are known for their excellent optical and thermal properties, the unique, rigid scaffold of this compound makes it an attractive building block for a wider range of advanced materials.
The well-defined three-dimensional structure of the tricyclo[5.2.1.0²,⁶]decane core is ideal for the construction of supramolecular assemblies. By functionalizing the hydroxyl group with moieties capable of non-covalent interactions such as hydrogen bonding or metal coordination, it is possible to create self-assembling systems with ordered architectures. These could find applications in areas such as molecular sensing, catalysis, and drug delivery. The rigid nature of the tricyclic unit can help to pre-organize the assembly, leading to more stable and well-defined structures .
Derivatives of (1R,7R)-tricyclo[5.2.1.0²,⁶]decan-8-ol also have the potential to serve as chiral ligands in asymmetric catalysis. The stereochemically defined scaffold can create a chiral environment around a metal center, enabling enantioselective transformations. The development of new synthetic methodologies to introduce coordinating groups onto the tricyclic framework will be key to unlocking this potential.
Furthermore, the incorporation of the tricyclo[5.2.1.0²,⁶]decane unit into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with high porosity and thermal stability. The bulky and rigid nature of this building block could be exploited to create robust frameworks with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Q & A
Q. How can researchers determine the physical-chemical properties of (1R,7R)-tricyclo[5.2.1.0²⁶]decan-8-ol?
Methodological Answer: Key properties (e.g., molecular weight, density, boiling point) are determined via:
- Chromatography (GC-MS/HPLC): For purity assessment and quantification.
- Spectroscopy (NMR, IR): To confirm stereochemistry and functional groups.
- Thermogravimetric Analysis (TGA): For thermal stability and decomposition profiles.
- Experimental Data Validation: Cross-reference with literature values (e.g., density: 1.1±0.1 g/cm³; boiling point: 255.2±8.0 °C) .
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 152.233 g/mol | Mass Spectrometry |
| Boiling Point | 255.2±8.0 °C | Distillation |
| Density | 1.1±0.1 g/cm³ | Pycnometry |
Q. What experimental setups are recommended for synthesizing (1R,7R)-tricyclo[5.2.1.0²⁶]decan-8-ol?
Methodological Answer:
- Route Design: Use retrosynthetic analysis guided by analogous tricyclic terpenoid syntheses (e.g., leveraging Diels-Alder or photocycloaddition reactions) .
- Optimization: Employ Design of Experiments (DoE) to test variables (temperature, catalysts) and monitor yields via LC-MS.
- Troubleshooting: Address stereochemical inconsistencies by adjusting chiral catalysts or reaction solvents .
Q. How should researchers characterize the stereochemical configuration of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction .
- Vibrational Circular Dichroism (VCD): Compare experimental and computed spectra to confirm enantiomeric purity .
- NMR Coupling Constants: Analyze -values to infer dihedral angles and ring conformations .
Advanced Research Questions
Q. How can computational methods predict the environmental fate of (1R,7R)-tricyclo[5.2.1.0²⁶]decan-8-ol?
Methodological Answer:
- Quantum Chemical Calculations: Use tools like Gaussian or ORCA to compute partition coefficients (log ) and biodegradation pathways .
- Molecular Dynamics Simulations: Model interactions with soil organic matter or aqueous environments to predict persistence .
- Data Integration: Compare computational results with experimental biodegradation assays (e.g., OECD 301F) to validate models .
Q. What strategies are effective for analyzing contradictory data in reactivity studies of this compound?
Methodological Answer:
- Multivariate Analysis: Apply Principal Component Analysis (PCA) to isolate variables causing discrepancies (e.g., solvent polarity, trace impurities) .
- Cross-Validation: Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .
- Collaborative Databases: Share raw data via platforms like ChemSpider to benchmark results against peer studies .
Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modification: Introduce functional groups (e.g., hydroxyl, methyl) at positions 1 and 7 to probe steric/electronic effects .
- High-Throughput Screening: Use automated synthesis platforms to generate a library of analogs, followed by bioactivity assays (e.g., enzyme inhibition) .
- Crystallographic Analysis: Resolve derivative structures to correlate conformational changes with activity .
Q. What methodologies are suitable for studying abiotic transformations of this compound in environmental matrices?
Methodological Answer:
- Laboratory Simulations: Expose the compound to UV light, ozone, or hydroxyl radicals to mimic atmospheric degradation .
- Isotopic Labeling: Track transformation pathways using - or -labeled analogs and analyze via HRMS .
- Field Sampling: Deploy passive samplers in water/soil to monitor real-world degradation rates and byproduct formation .
Data Contradiction Analysis Framework
Case Study: Discrepancies in reported boiling points.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
